molecular formula C10H8ClNO3S B12890953 ((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate

((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate

Cat. No.: B12890953
M. Wt: 257.69 g/mol
InChI Key: JKAGWHKKFHZJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . This compound is characterized by the presence of a chlorinated benzoxazole ring attached to a thioether and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate typically involves the reaction of 5-chlorobenzo[d]oxazole with a thiol and an acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the thioether linkage. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate involves its interaction with various molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole

Uniqueness

((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate is unique due to its specific combination of a chlorinated benzoxazole ring, a thioether linkage, and an acetate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl acetate

InChI

InChI=1S/C10H8ClNO3S/c1-6(13)14-5-16-10-12-8-4-7(11)2-3-9(8)15-10/h2-4H,5H2,1H3

InChI Key

JKAGWHKKFHZJNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCSC1=NC2=C(O1)C=CC(=C2)Cl

Origin of Product

United States

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